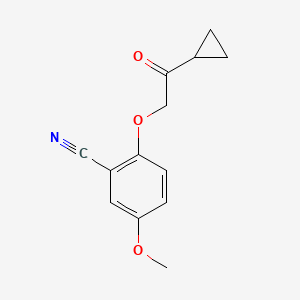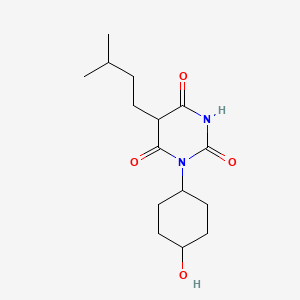![molecular formula C19H19ClN2O B14166397 N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide CAS No. 852686-15-8](/img/structure/B14166397.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH₂Cl₂) as a solvent and may require additional reagents to optimize yield and purity.
Análisis De Reacciones Químicas
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind with high affinity to various receptors, influencing cell signaling pathways and modulating biological responses . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole core and has been studied for its anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
852686-15-8 |
|---|---|
Fórmula molecular |
C19H19ClN2O |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19ClN2O/c20-16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23) |
Clave InChI |
DCZNGUMIZLEFRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
Solubilidad |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



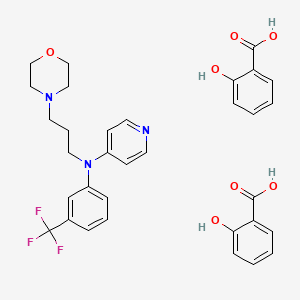

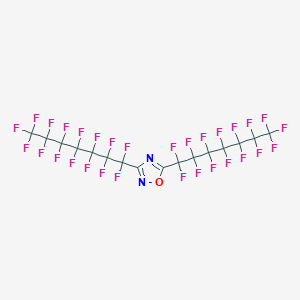
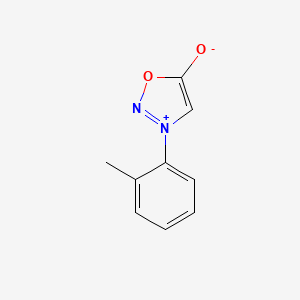
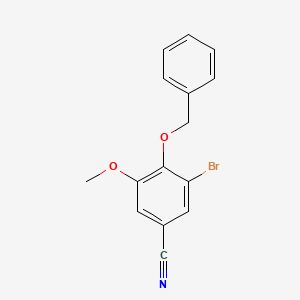
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
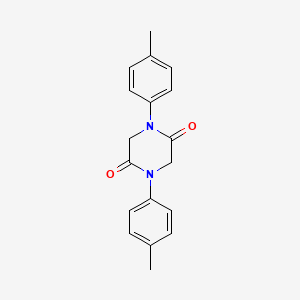
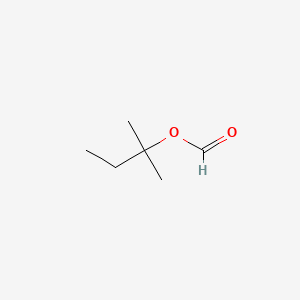
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
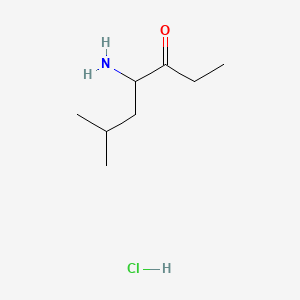
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
